molecular formula C13H10BrNO B11798721 (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone

(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11798721
M. Wt: 276.13 g/mol
InChI Key: TXHYKIRCVFSWGU-UHFFFAOYSA-N
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Description

(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position of the pyridine ring, and a phenyl group attached to the methanone moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-bromo-5-methylpyridin-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher efficiency and yield, often incorporating automated systems for reaction monitoring and product purification .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

(6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-5-methylpyridin-3-yl)(phenyl)methanone: Unique due to the presence of both bromine and methyl groups on the pyridine ring.

    (6-Chloro-5-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (6-Bromo-5-ethylpyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

(6-bromo-5-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10BrNO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

TXHYKIRCVFSWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

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